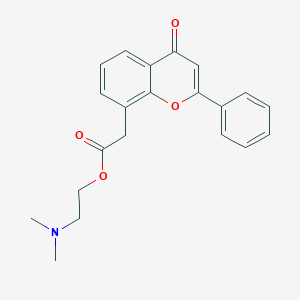

Flavone-8-acetic acid dimethylaminoethyl ester

Übersicht

Beschreibung

Flavone-8-acetic acid dimethylaminoethyl ester: is a synthetic derivative of flavone-8-acetic acid, a compound known for its potential antitumor properties. This ester is characterized by its molecular formula C21H21NO4 and a molecular weight of 351.396 g/mol . It is a member of the flavonoid family, which are naturally occurring compounds found in various plants and known for their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of flavone-8-acetic acid dimethylaminoethyl ester typically involves the esterification of flavone-8-acetic acid with dimethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Flavone-8-acetic acid dimethylaminoethyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.

Substitution: The ester can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, flavone-8-acetic acid dimethylaminoethyl ester is used as a precursor for the synthesis of various bioactive compounds.

Biology: In biological research, this compound is studied for its potential to modulate various biological pathways. It has been shown to induce cytokine production and affect immune cell activity, making it a subject of interest in immunology .

Medicine: this compound has been investigated for its antitumor properties. It has demonstrated the ability to induce rapid hemorrhagic necrosis in tumor vasculature, leading to tumor regression in preclinical models . This makes it a promising candidate for further development as an anticancer agent.

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Wirkmechanismus

The mechanism of action of flavone-8-acetic acid dimethylaminoethyl ester involves multiple pathways. It primarily exerts its effects by inducing the production of cytokines, which are signaling molecules that regulate immune responses. This leads to the activation of immune cells, such as natural killer cells and macrophages, which can target and destroy tumor cells .

Additionally, the compound has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By disrupting the blood supply to tumors, this compound can effectively starve the tumor cells and inhibit their growth .

Vergleich Mit ähnlichen Verbindungen

Flavone-8-acetic acid: The parent compound, known for its antitumor properties.

5,6-Dimethylxanthone acetic acid: Another derivative with similar biological activities.

Uniqueness: Flavone-8-acetic acid dimethylaminoethyl ester stands out due to its enhanced solubility and bioavailability compared to its parent compound.

Biologische Aktivität

Flavone-8-acetic acid dimethylaminoethyl ester (FAA-DMAEE) is a synthetic derivative of flavone-8-acetic acid (FAA), a compound recognized for its potential antitumor properties. This article explores the biological activity of FAA-DMAEE, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.396 g/mol

FAA-DMAEE is characterized by enhanced solubility and bioavailability compared to its parent compound, FAA. Its structure allows for various chemical transformations, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of FAA-DMAEE primarily involves:

- Cytokine Induction : FAA-DMAEE stimulates the production of cytokines, which play a crucial role in immune response modulation. This induction leads to the activation of immune cells such as natural killer (NK) cells and macrophages, enhancing their ability to target and destroy tumor cells .

- Inhibition of Angiogenesis : The compound disrupts the formation of new blood vessels (angiogenesis), a process vital for tumor growth and metastasis. By inhibiting angiogenesis, FAA-DMAEE effectively starves tumor cells, leading to reduced tumor growth .

Therapeutic Applications

Research has demonstrated several therapeutic applications for FAA-DMAEE:

- Antitumor Activity : Preclinical studies indicate that FAA-DMAEE can induce rapid hemorrhagic necrosis in tumor vasculature, resulting in significant tumor regression. This property positions it as a promising candidate for cancer treatment .

- Immunomodulation : The compound has shown potential in enhancing immune responses, particularly in activating macrophages and NK cells, which are critical for antitumor immunity .

- Comparative Efficacy : In studies comparing FAA-DMAEE with other flavonoids and derivatives (e.g., DMXAA), it has been noted that FAA-DMAEE exhibits superior activity in inducing TNF-α production and cytotoxic effects on various cancer cell lines .

Table 1: Comparative Biological Activity of Flavone Derivatives

| Compound | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| Flavone-8-acetic acid (FAA) | 64 | Cytokine induction | |

| DMXAA | >400 | Vascular disruption | |

| Flavone-8-acetic acid DMAEE | 28 | Enhanced immune response |

Case Study: Antitumor Efficacy in Preclinical Models

A study involving murine models demonstrated that FAA-DMAEE significantly reduced tumor size when administered at specific doses. The mechanism was attributed to its ability to induce cytokine production leading to enhanced immune cell activity against tumor cells. Notably, the study highlighted the compound's efficacy in inducing necrosis specifically within the tumor vasculature, distinguishing it from other treatments that lacked such targeted effects.

Future Directions

The identification of the stimulator of interferon genes (STING) as a potential target for flavonoid-based compounds has renewed interest in FAA-DMAEE and its analogs. Ongoing research aims to explore the structural modifications that could enhance its efficacy and specificity against various cancer types while minimizing off-target effects .

Eigenschaften

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-22(2)11-12-25-20(24)13-16-9-6-10-17-18(23)14-19(26-21(16)17)15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVWZYDMHQRDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160708 | |

| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138531-34-7 | |

| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.